N-Isopropylmethacrylamide
Overview
Description
N-Isopropylmethacrylamide: is a chemical compound known for its unique properties and potential applications in various fields. It is a monomer used to synthesize polymers that exhibit temperature-responsive behavior. This compound is particularly interesting due to its ability to undergo phase transitions in response to temperature changes, making it valuable in the development of smart materials.
Mechanism of Action
Target of Action
N-Isopropylmethacrylamide (NIPMAM) is a monomer that is primarily used to synthesize poly(this compound) (PNIPMAM), a temperature-responsive polymer . The primary target of NIPMAM is therefore the polymerization process, where it acts as a building block for the creation of PNIPMAM.
Mode of Action
NIPMAM interacts with its targets through a process known as free radical polymerization . In this process, NIPMAM molecules are linked together to form long chains or networks, creating the polymer PNIPMAM. The resulting polymer has unique properties, including the ability to undergo a phase transition from a soluble hydrated state to an insoluble dehydrated state when heated above a certain temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of NIPMAM is the polymerization process. This process involves the formation of free radicals, which are highly reactive species capable of initiating the polymerization of NIPMAM. The resulting PNIPMAM polymer can then interact with various biological systems, such as cells and tissues, due to its temperature-responsive properties .
Pharmacokinetics
The pharmacokinetics of NIPMAM and its polymer form, PNIPMAM, are complex and depend on various factors, including the size and shape of the polymer particles. For instance, PNIPMAM-coated iron oxide nanoparticles (IONPs) have been shown to encapsulate therapeutic proteins and release them upon heating with an alternating magnetic field above the lower critical solution temperature (LCST) .
Result of Action
The primary result of NIPMAM’s action is the formation of PNIPMAM, a temperature-responsive polymer. This polymer has a wide range of potential applications, including in the fields of drug delivery and tissue engineering . For example, PNIPMAM can be used to create “intelligent” materials that respond to changes in temperature, allowing for the controlled release of drugs .
Action Environment
The action of NIPMAM and its resulting polymer, PNIPMAM, can be influenced by various environmental factors. For instance, the temperature at which PNIPMAM undergoes a phase transition can be affected by the presence of other molecules in the solution, such as salts or proteins . Additionally, the polymerization process can be influenced by factors such as the concentration of NIPMAM and the presence of initiators .
Biochemical Analysis
Biochemical Properties
N-Isopropylmethacrylamide interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of copolymers with enhanced hydrophilicity . The monomers this compound, N-vinyl pyrrolidone, hydroxypropyl methacrylate, and 3-trimethoxysilypropyl methacrylate interact in different feeding ratios to synthesize these copolymers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other monomers during the free radical polymerization process. This results in the formation of copolymers with distinctive lower critical solution temperatures (LCST) from 25°C to 40°C .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes over time. For instance, the application of gamma-ray radiation for additional cross-linking resulted in the decomposition of the hydrogels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylmethacrylamide can be synthesized through the reaction of isopropylamide with methacrylic acid chloride under cold conditions. The monomer is then purified by sublimation. Polymerization of this compound is typically carried out in aqueous solution using ammonium persulfate as the initiator at 60°C to produce high molecular weight polymers .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The monomer is first synthesized and then polymerized using free radical polymerization techniques. The resulting polymers can be further processed and modified to achieve desired properties for specific applications .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylmethacrylamide undergoes various chemical reactions, including polymerization, oxidation, and reduction. The polymerization process is the most significant reaction, where the monomer forms long polymer chains through free radical polymerization.
Common Reagents and Conditions:
Polymerization: Ammonium persulfate is commonly used as an initiator in the polymerization process.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired outcome and the specific application of the compound.
Major Products Formed: The primary product formed from the polymerization of this compound is poly(this compound), a polymer that exhibits temperature-responsive behavior. This polymer can be further modified to create hydrogels and other smart materials .
Scientific Research Applications
N-Isopropylmethacrylamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-Isopropylacrylamide: Similar to N-Isopropylmethacrylamide, this compound is also used to create temperature-responsive polymers.
Acrylic Acid: Used in the synthesis of various polymers, but lacks the temperature-responsive behavior of this compound.
Itaconic Acid: Another monomer used in polymer synthesis, but with different chemical and physical properties compared to this compound.
Uniqueness: this compound is unique due to its specific temperature-responsive behavior, which makes it highly valuable in the development of smart materials. Its ability to undergo phase transitions at physiologically relevant temperatures sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-N-propan-2-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGLEFUZMIVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66004-95-3 | |
Record name | N-Isopropylmethacrylamide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66004-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50160204 | |
Record name | N-Isopropylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-61-6 | |
Record name | N-Isopropylmethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13749-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylmethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ISOPROPYLMETHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32216XNO4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.